Cas no 178987-10-5 (Benzene, 1-(methylthio)-4-propoxy-)
Benzene, 1-(methylthio)-4-propoxy- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-(methylthio)-4-propoxy-
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- Inchi: 1S/C10H14OS/c1-3-8-11-9-4-6-10(12-2)7-5-9/h4-7H,3,8H2,1-2H3
- InChI Key: BCIHSXLIMVZKFX-UHFFFAOYSA-N
- SMILES: C1(SC)=CC=C(OCCC)C=C1
Benzene, 1-(methylthio)-4-propoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB607194-250mg |
Methyl(4-propoxyphenyl)sulfane; . |
178987-10-5 | 250mg |
€168.40 | 2025-04-20 | ||
| abcr | AB607194-1g |
Methyl(4-propoxyphenyl)sulfane; . |
178987-10-5 | 1g |
€284.10 | 2025-04-20 | ||
| abcr | AB607194-5g |
Methyl(4-propoxyphenyl)sulfane; . |
178987-10-5 | 5g |
€878.00 | 2025-04-20 | ||
| abcr | AB607194-10g |
Methyl(4-propoxyphenyl)sulfane; . |
178987-10-5 | 10g |
€1453.90 | 2025-04-20 |
Benzene, 1-(methylthio)-4-propoxy- Suppliers
Benzene, 1-(methylthio)-4-propoxy- Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Benzene, 1-(methylthio)-4-propoxy-
Benzene, 1-(methylthio)-4-propoxy (CAS No. 178987-10-5)
The compound Benzene, 1-(methylthio)-4-propoxy (CAS No. 178987-10-5) is a synthetic organic compound with a unique structure that combines a benzene ring with two substituents: a methylthio group (-SMe) at position 1 and a propoxy group (-OCH₂CH₂CH₃) at position 4. This compound belongs to the class of substituted benzene derivatives, which are widely studied for their potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
The benzene ring serves as the central framework of this molecule, providing stability and aromaticity. The methylthio group introduces sulfur into the structure, which can influence the compound's reactivity and electronic properties. The propoxy group, on the other hand, adds an ether functionality, enhancing solubility and potentially improving the compound's compatibility with organic solvents or biological systems.
Recent studies have highlighted the importance of substituted benzene derivatives in drug design due to their ability to modulate biological activities through structural modifications. For instance, the presence of a methylthio group in Benzene, 1-(methylthio)-4-propoxy has been shown to enhance the compound's ability to act as a sulfur donor in certain biochemical reactions, making it a promising candidate for anti-inflammatory and antioxidant applications.
In terms of synthesis, Benzene, 1-(methylthio)-4-propoxy can be prepared via nucleophilic aromatic substitution or coupling reactions. These methods allow for precise control over the substitution pattern on the benzene ring, ensuring high purity and reproducibility of the final product. The compound's synthesis is often optimized using modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, which have revolutionized organic synthesis in recent years.
From an analytical standpoint, Benzene, 1-(methylthio)-4-propoxy can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular structure and confirm its identity with high accuracy. Additionally, X-ray crystallography has been employed to determine the three-dimensional arrangement of atoms in the molecule, further aiding in understanding its physical properties.
One of the most exciting developments involving Benzene, 1-(methylthio)-4-propoxy is its application in materials science. Researchers have explored its use as a precursor for advanced polymers and coatings due to its ability to form stable covalent bonds under specific reaction conditions. This property makes it particularly useful in creating materials with enhanced mechanical strength and thermal stability.
In conclusion, Benzene, 1-(methylthio)-4-propoxy (CAS No. 178987-10-5) is a versatile compound with significant potential across multiple disciplines. Its unique combination of functional groups and aromaticity positions it as a valuable tool in both academic research and industrial applications.
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